O-desmethyl buflomedil is a major metabolite of buflomedil, a drug previously used for its vasodilating and antiplatelet properties. It is formed through O-demethylation of buflomedil, primarily by cytochrome P450 enzymes in the liver. [] While buflomedil itself is not currently approved for clinical use in many countries due to safety concerns, its metabolite, O-desmethyl buflomedil, remains a subject of scientific interest. Research focuses on understanding its formation, properties, and potential applications as a pharmacological tool or biomarker.
Buflomedil impurity (o-desmethyl) is a significant chemical compound derived from Buflomedil, a vasoactive medication primarily used to treat peripheral vascular diseases such as Raynaud's phenomenon and intermittent claudication. The identification and characterization of this impurity are crucial for pharmaceutical analysis, aiding in the understanding of Buflomedil's metabolic pathways and enhancing the drug development process. Buflomedil impurity (o-desmethyl) is classified as a pharmaceutical impurity, indicating its relevance in the context of drug safety and efficacy assessments .
The synthesis of Buflomedil impurity (o-desmethyl) typically involves several steps. A common synthetic route includes the acylation of 1,3,5-trimethoxybenzene with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid, utilizing chlorobenzene as a solvent. This method allows for the formation of the desired compound while maintaining high purity levels, often exceeding 95% .
The synthesis process requires careful control of reaction conditions, including temperature and time, to optimize yield and minimize by-products. Custom synthesis and purification processes are often employed in industrial settings to ensure that the final product meets pharmaceutical-grade standards.
Buflomedil impurity (o-desmethyl) has a complex molecular structure characterized by specific functional groups that influence its pharmacological properties. The molecular formula is , with a molecular weight of approximately 329.82 g/mol .
The structural analysis can be supported by techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry, which provide insights into the compound's functional groups and molecular interactions .
Buflomedil impurity (o-desmethyl) can undergo various chemical reactions:
The outcomes of these reactions depend on specific conditions and reagents used, leading to various hydroxylated or deoxygenated derivatives .
As an impurity derived from Buflomedil, o-desmethyl may share similar mechanisms of action. Buflomedil primarily acts on the peripheral vascular system to enhance blood flow and alleviate symptoms associated with peripheral vascular diseases. This mechanism is facilitated through modulation of biochemical pathways that regulate vascular tone and blood circulation .
Pharmacokinetic studies indicate that the mean biological half-life for Buflomedil is approximately 2.97 hours following oral administration and 3.25 hours for intravenous doses. These parameters are essential for understanding how impurities like o-desmethyl might behave in biological systems.
Buflomedil impurity (o-desmethyl) is typically presented as a solid at room temperature, with specific melting points that can vary based on purity levels.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. Its solubility characteristics are relevant for formulation purposes in pharmaceutical applications.
Analytical methods such as High-Performance Liquid Chromatography are employed to assess purity levels and confirm structural integrity during quality control processes .
Buflomedil impurity (o-desmethyl) serves several scientific purposes:
Buflomedil impurity (o-desmethyl) is chemically designated as 1-(2-hydroxy-4,6-dimethoxyphenyl)-4-(pyrrolidin-1-yl)butan-1-one. This compound functions as a process-related impurity or metabolite of buflomedil hydrochloride (1-(4,6-dimethoxy-2-methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one hydrochloride). Its systematic IUPAC name reflects the replacement of a methoxy group (–OCH₃) with a hydroxyl group (–OH) at the ortho position (C-2) of the phenyl ring. Common synonyms include:
Table 1: Nomenclature and Identifiers of Buflomedil Impurity (o-Desmethyl)
Category | Identifier |
---|---|
IUPAC Name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-4-(pyrrolidin-1-yl)butan-1-one |
Chemical Synonyms | O-Desmethyl buflomedil; Buflomedil Impurity B |
CAS Registry No. | 70585-57-8 |
Empirical Formula | C₁₆H₂₃NO₄ |
The molecular formula C₁₆H₂₃NO₄ indicates a molecular weight of 293.36 g/mol, as calculated from atomic masses (C=12.01, H=1.01, N=14.01, O=16.00). This distinguishes it from the parent compound buflomedil hydrochloride (C₁₇H₂₅NO₄Cl), which has a higher molecular weight (342.84 g/mol) due to the intact methoxy group and hydrochloride salt [10].
While experimental NMR data for o-desmethyl buflomedil is limited in the literature, predicted spectral features based on structural analogs include:
HR-MS analysis provides definitive confirmation of molecular composition:
Structurally, o-desmethyl buflomedil differs from buflomedil hydrochloride by the demethylation of the ortho-methoxy group, forming a phenolic moiety. This change alters physicochemical properties:
Table 2: Structural and Property Comparison with Buflomedil Hydrochloride
Property | Buflomedil Impurity (o-Desmethyl) | Buflomedil Hydrochloride |
---|---|---|
Molecular Formula | C₁₆H₂₃NO₄ | C₁₇H₂₆ClNO₄ |
Molecular Weight | 293.36 g/mol | 342.84 g/mol |
Key Functional Groups | Phenolic –OH, ketone, pyrrolidinyl | Methoxy, ketone, pyrrolidinyl |
logP (Predicted) | 1.8 | 2.5 |
UV λₘₐₓ | 280 nm, 315 nm | 270 nm |
Analytical Methods for Detection and Quantification
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4